molecular formula C16H13Cl2NO3 B5754514 N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide

Cat. No. B5754514
M. Wt: 338.2 g/mol
InChI Key: ZINSQRGTUWTBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, also known as ADAMANT, is a chemical compound that has shown potential in scientific research applications. This compound was first synthesized in 1995 by a team of researchers at the University of Michigan, and since then, it has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide acts as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the progression of various diseases. It also has antioxidant properties that help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the inhibition of monoamine oxidase, and the reduction of oxidative stress. These effects make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is its ability to inhibit multiple enzymes that are involved in the progression of various diseases, making it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, including:
1. Further exploration of its potential therapeutic applications in various diseases.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Investigation of its potential side effects and toxicity in vivo.
4. Development of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide-based drugs for clinical use.
In conclusion, N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is a promising compound that has shown potential in scientific research applications. Its ability to inhibit multiple enzymes involved in the progression of various diseases makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, its potential side effects, and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with acetic anhydride and 3-acetylphenol in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 182-184 °C.

Scientific Research Applications

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-9(20)10-4-3-5-12(6-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINSQRGTUWTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3,5-dichloro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.